molecular formula C24H32O15 B13810166 2,3,6,2',3',4',6'-Hexa-O-acetyl-D-cellobial

2,3,6,2',3',4',6'-Hexa-O-acetyl-D-cellobial

Cat. No.: B13810166
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-ZPLYMWLFSA-N
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Description

2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is a chemically modified derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the acetylation of hydroxyl groups at specific positions on the glucose units, resulting in a molecule with the molecular formula C24H32O15 and a molecular weight of 560.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is conducted under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods

The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial has several applications in scientific research:

    Chemistry: Used as a model compound for studying carbohydrate chemistry and reactions involving acetylated sugars.

    Biology: Employed in the study of enzyme-substrate interactions, particularly those involving glycosidases.

    Medicine: Investigated for its potential antitumor properties, as it can inhibit the growth of malignant cells and induce apoptosis.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various applications

Mechanism of Action

The mechanism of action of 2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial involves its interaction with specific enzymes and molecular targets. In biological systems, it can act as a substrate for glycosidases, leading to the hydrolysis of acetyl groups and the release of cellobiose. Its antitumor properties are attributed to its ability to interfere with cellular processes, leading to the inhibition of cell proliferation and induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,2’,3’,4’,6’-Hexa-O-acetyl-D-cellobial is unique due to its specific acetylation pattern on the cellobiose molecule, which imparts distinct chemical and biological properties. Its ability to serve as a model compound for studying carbohydrate chemistry and its potential antitumor activity set it apart from other acetylated sugars .

Properties

Molecular Formula

C24H32O15

Molecular Weight

560.5 g/mol

IUPAC Name

[(2R,3S,4S)-4-acetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24-/m0/s1

InChI Key

RCDAESHZJBZWAW-ZPLYMWLFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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